A Senior Application Scientist's Guide to 6-(Bromomethyl)-9H-purine: Properties, Reactivity, and Synthetic Utility
A Senior Application Scientist's Guide to 6-(Bromomethyl)-9H-purine: Properties, Reactivity, and Synthetic Utility
Introduction: The Versatile Purine Scaffold
Purines are among the most ubiquitous nitrogen-containing heterocycles in nature, forming the backbone of essential biomolecules such as DNA and RNA.[1][2] This inherent biological relevance has established the purine scaffold as a "privileged structure" in medicinal chemistry and drug discovery.[3] Synthetic analogues of purines have yielded a wealth of therapeutics, including antiviral, anticancer, and immunosuppressive agents.[3][4][5] Central to the synthesis of these complex molecules are versatile building blocks that allow for precise and efficient chemical modifications. 6-(Bromomethyl)-9H-purine is one such critical intermediate, prized for its reactive bromomethyl group, which serves as a handle for introducing diverse functionalities onto the C6 position of the purine core. This guide provides an in-depth examination of its chemical properties, reactivity, and application in the synthesis of novel purine derivatives.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 6-(Bromomethyl)-9H-purine is essential for its effective use in synthesis.
Structure and Tautomerism
The purine ring is an aromatic heterocyclic system composed of a fused pyrimidine and imidazole ring.[1] A key characteristic of N-unsubstituted purines is the existence of tautomers, with the hydrogen atom able to reside on different nitrogen atoms. For 6-substituted purines, the equilibrium primarily involves the 7-H and 9-H tautomers. While the solvent and substituents can influence the relative populations, the 9-H tautomer is generally the predominant form in solution.[1][6]
Physical and Chemical Data Summary
The key physicochemical properties of 6-(Bromomethyl)-9H-purine and its close precursor, 6-Bromopurine, are summarized below for reference.
| Property | Value | Source |
| Chemical Name | 6-(Bromomethyl)-9H-purine | Parchem[7] |
| CAS Number | 1019918-41-2 | Parchem[7] |
| Molecular Formula | C₆H₅BrN₄ | Parchem[7] |
| Molecular Weight | 213.04 g/mol | Calculated |
| Appearance | Typically a powder or crystalline solid | |
| Melting Point | 194-196 °C (for 6-Bromopurine) | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [6][8] |
| Stability & Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[9] |
Note: Data for the direct precursor 6-Bromopurine (CAS 767-69-1) is often used as a proxy where specific data for the bromomethyl derivative is unavailable.
Part 2: Reactivity Profile and Synthetic Applications
The synthetic utility of 6-(Bromomethyl)-9H-purine stems from the high reactivity of the C6-bromomethyl group, which behaves as a classic benzylic-type halide.
The Electrophilic Nature of the Bromomethyl Group
The primary locus of reactivity is the bromomethyl substituent. The electron-withdrawing nature of the purine ring system enhances the electrophilicity of the methylene carbon, while the bromide ion is an excellent leaving group. This makes the compound highly susceptible to nucleophilic substitution (SN2) reactions.
Key Synthetic Transformations
This is the most common and powerful application of 6-(Bromomethyl)-9H-purine. A wide variety of nucleophiles can be used to displace the bromide, allowing for the introduction of diverse side chains crucial for modulating biological activity.
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Reaction with Amines: Primary and secondary amines readily react to form 6-(aminomethyl)purine derivatives. This is a cornerstone reaction for building libraries of compounds for screening, as seen in the development of kinase inhibitors and other targeted therapies.[10]
-
Reaction with Thiols: Thiol nucleophiles react to yield 6-(thiomethyl)purine analogs. The resulting thioether linkage is a common feature in various biologically active molecules.[11]
-
Reaction with Alcohols and Phenols: Alkoxides and phenoxides can displace the bromide to form the corresponding ether linkages, further expanding the chemical space accessible from this intermediate.[10]
Below is a generalized workflow for this key transformation.
Caption: Generalized workflow for SN2 reactions.
While the C6 position is the primary site for substitution via the bromomethyl group, the purine ring itself contains nucleophilic nitrogen atoms. When performing reactions, particularly under basic conditions, alkylation of the purine nitrogen is a competing reaction.
The alkylation of 6-halopurines typically yields a mixture of N7 and N9 isomers.[6] The N9-isomer is often the major product, but the ratio can be influenced by factors such as the choice of solvent, base, and reaction temperature.[6][8] This regioselectivity is a critical consideration in multi-step syntheses, often requiring careful optimization or chromatographic separation of the resulting isomers.
Caption: Competing reaction sites on the purine core.
While the bromomethyl group is tailored for nucleophilic substitution, the underlying 6-halopurine scaffold is a workhorse in modern synthetic chemistry. Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are routinely used to functionalize the C6 position with aryl, heteroaryl, and alkyl groups.[3][12] Recent advances in photoredox/nickel dual catalysis have enabled the direct coupling of unprotected purine nucleosides with alkyl bromides, showcasing the continuous evolution of methods to diversify this important scaffold.[3]
Part 3: Field-Proven Experimental Protocol
Objective: To provide a self-validating, step-by-step methodology for the synthesis of a 6-(benzylaminomethyl)-9H-purine derivative, a representative SN2 reaction.
Protocol: Synthesis of 6-((Benzylamino)methyl)-9H-purine
Materials:
-
6-(Bromomethyl)-9H-purine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-(Bromomethyl)-9H-purine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a suspension (approx. 0.1 M concentration relative to the purine).
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Causality Insight: Using a slight excess of the amine ensures the limiting reagent is consumed. K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction to completion. DMF is an ideal polar aprotic solvent that promotes SN2 kinetics.
-
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Self-Validation: The appearance of a new, more polar spot on TLC (or a new mass peak corresponding to the product) validates that the reaction is proceeding.
-
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure product.
Part 4: Safety and Handling
As a reactive alkylating agent, 6-(Bromomethyl)-9H-purine and its precursors require careful handling.
-
Hazard Identification: The parent compound, 6-bromopurine, is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling.
-
Storage: Store locked up in a well-ventilated place with the container tightly closed.[9]
Conclusion
6-(Bromomethyl)-9H-purine stands out as a highly valuable and versatile electrophilic intermediate in medicinal chemistry. Its reactivity is dominated by the bromomethyl group at the C6 position, which readily undergoes nucleophilic substitution with a broad range of heteroatom nucleophiles. This allows for the systematic and efficient introduction of diverse chemical functionalities, a critical process in the design-make-test-analyze cycle of drug discovery. A comprehensive understanding of its properties, competing reactivities at the ring nitrogens, and proper handling procedures empowers researchers to fully exploit its synthetic potential in the quest for novel purine-based therapeutics.
References
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- Sigma-Aldrich. 6-bromo-9H-purine | 767-69-1.
- Ciogli, A., et al. (2018). 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. PMC, NIH.
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- BLDpharm. 91003-84-8|6-Bromo-9-(tetrahydrofuran-2-yl)-9H-purine.
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- ResearchGate. (2024). Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-Purine Derivatives as Irreversible Covalent FGFR Inhibitors.
- Kumar, A., et al. (2017). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC.
- Bignon, C., et al. (2019). Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. PubMed Central.
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